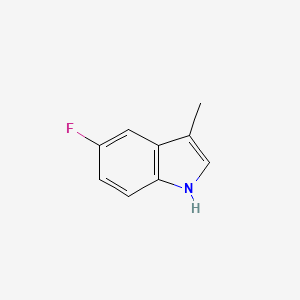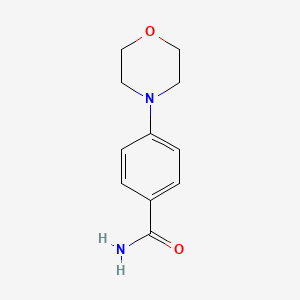![molecular formula C15H23BN2O4 B1322361 (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronsäure CAS No. 937048-39-0](/img/structure/B1322361.png)
(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronsäure
Übersicht
Beschreibung
3-[4-(Tert-butoxycarbonyl)piperazin-1-yl]phenylboronic acid, or TBPCPBA, is a boronic acid derivative that has been studied extensively for its potential applications in various scientific fields. TBPCPBA is a synthetically produced compound that is most commonly used as a reagent in organic synthesis. It has been used in various biochemical and physiological studies, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronsäure: ist eine vielseitige Verbindung in der organischen Synthese, insbesondere in den Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, einem wichtigen Schritt bei der Synthese komplexer organischer Moleküle. Die Boronsäureeinheit reagiert mit halogenhaltigen Verbindungen in Gegenwart eines Palladiumkatalysators, was zur Bildung von Biarylstrukturen führt, die in Pharmazeutika und Agrochemikalien grundlegend sind.
Arzneimittelforschung
In der Arzneimittelforschung dient diese Verbindung als Baustein für die Generierung von Pharmakophoren . Der Piperazinring ist ein häufiges Merkmal in vielen Arzneimittelmolekülen und verleiht Eigenschaften wie erhöhte Löslichkeit und die Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren. Die Tert-Butoxycarbonyl (Boc)-Gruppe dient als Schutzgruppe, die unter milden sauren Bedingungen entfernt werden kann, wodurch eine weitere Funktionalisierung des Moleküls ermöglicht wird.
Peptidsynthese
Die Boc-geschützte Piperazineinheit dieser Verbindung ist nützlich in der Peptidsynthese . Sie kann bei der Synthese von Dipeptiden und Polypeptiden eingesetzt werden, wobei die Boc-Gruppe die Aminfunktionalität während der Kupplungsreaktionen schützt. Dies ist entscheidend, um Selektivität und hohe Ausbeute bei der Peptidbindungsbildung zu erreichen.
Materialwissenschaft
In der Materialwissenschaft werden Boronsäuren verwendet, um neuartige Materialien mit spezifischen Bindungseigenschaften zu schaffen . Sie können reversible kovalente Bindungen mit Diolen bilden, was für die Herstellung von responsiven Materialien vorteilhaft ist, die ihre Eigenschaften als Reaktion auf Umweltreize wie pH-Wert oder das Vorhandensein von Sacchariden ändern können.
Sensorentwicklung
Diese Verbindung hat potenzielle Anwendungen bei der Entwicklung von chemischen Sensoren . Die Boronsäuregruppe kann mit Zuckern und anderen diolhaltigen Molekülen interagieren, wodurch es möglich ist, Sensoren zu entwickeln, die diese Substanzen nachweisen. Solche Sensoren könnten in der medizinischen Diagnostik oder der Umweltüberwachung eingesetzt werden.
Katalyse
Boronsäuren, einschließlich dieser Verbindung, sind dafür bekannt, als Katalysatoren in verschiedenen organischen Reaktionen zu wirken . Sie können die Bildung von Kohlenstoff-Stickstoff-Bindungen in Aminocarbonyllierungsreaktionen erleichtern, die wertvoll für die Synthese von Amiden aus Arylhalogeniden und Aminen sind.
Umweltprüfung
Die Spezifität von Boronsäuren gegenüber bestimmten chemischen Gruppen macht sie für Anwendungen in der Umweltprüfung geeignet . Sie können in Testkits eingebaut werden, die Schadstoffe oder gefährliche Chemikalien nachweisen, die Diolgruppen enthalten.
Biokonjugation
Schließlich kann This compound in Biokonjugationstechniken verwendet werden . Die Boronsäureeinheit kann stabile Komplexe mit Biomolekülen bilden, die vicinale Diole enthalten, wie z. B. Glykoproteine, wodurch die gezielte Abgabe von Medikamenten oder die Anbringung von Sonden für die biomedizinische Forschung ermöglicht wird.
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-9-7-17(8-10-18)13-6-4-5-12(11-13)16(20)21/h4-6,11,20-21H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOOIEDHOGPRIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625391 | |
| Record name | {3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937048-39-0 | |
| Record name | {3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B1322291.png)












